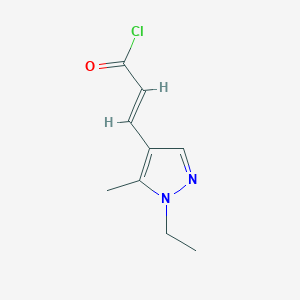

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It features a pyrazole ring substituted with an ethyl and a methyl group, and an acryloyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, adding across the double bond of the acryloyl moiety.

Hydrolysis: In the presence of water, this compound can hydrolyze to form (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acrylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols. Conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran.

Michael Addition: Nucleophiles like thiols, amines, and enolates. Conditions may include the use of bases like triethylamine or sodium hydride.

Hydrolysis: Water or aqueous solutions under mild acidic or basic conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Michael Adducts: Resulting from addition reactions.

Acrylic Acid: Produced from hydrolysis.

Chemistry:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of amides, esters, and thioesters.

Polymer Chemistry: Can be used to introduce functional groups into polymer backbones.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrazole moieties which are known for their biological activity.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific functional properties.

Mécanisme D'action

The mechanism of action of (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride primarily involves its reactivity as an electrophile. The acryloyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The pyrazole ring can also participate in interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

- (2E)-3-(1-Methyl-1H-pyrazol-4-YL)-acryloyl chloride

- (2E)-3-(1-Ethyl-1H-pyrazol-4-YL)-acryloyl chloride

- (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-3-YL)-acryloyl chloride

Comparison:

- Structural Differences: The position and nature of substituents on the pyrazole ring can significantly influence the reactivity and properties of the compound.

- Reactivity: The presence of different substituents can alter the electrophilicity of the acryloyl chloride moiety, affecting the rate and outcome of reactions.

- Biological Activity: Variations in the pyrazole ring can lead to differences in biological activity, making each compound unique in its potential applications.

Activité Biologique

(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential applications in drug development.

- CAS Number : 512809-25-5

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features, particularly the pyrazole ring and the acrylic acid moiety. These components allow for interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.

- Receptor Interaction : The presence of the acrylic acid group may facilitate covalent bonding with target proteins, altering their function and activity.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the (2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL) structure. Research indicates that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition observed |

| Breast Cancer | MDA-MB-231 | Significant antiproliferation |

| Liver Cancer | HepG2 | Notable growth inhibition |

| Colorectal Cancer | HCT116 | Moderate to high inhibition |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound may exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

A comparative analysis of various pyrazole derivatives showed that some exhibited IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity . The selectivity index for some derivatives was notably high, suggesting a favorable safety profile.

Synthesis and Evaluation

A study focused on synthesizing several pyrazole derivatives, including this compound, evaluated their biological activities through in vitro assays. The results indicated that these compounds not only inhibited cancer cell proliferation but also showed promise in reducing inflammation through COX inhibition .

Safety and Toxicity

Toxicological assessments revealed that certain derivatives had minimal adverse effects on vital organs such as the liver and kidneys, suggesting a favorable safety profile for future therapeutic applications .

Propriétés

IUPAC Name |

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFAZDYCVNYWQM-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=CC(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.